molecular formula C10H8BrN3O B11757015 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile

4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B11757015
M. Wt: 266.09 g/mol
InChI Key: WPWAPLOKAQGOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a brominated pyrazolo[1,5-a]pyridine derivative featuring an ethoxy substituent at the 6-position and a cyano group at the 3-position. Its molecular formula is C₉H₆BrN₃O, with a molecular weight of 252.07 g/mol. This compound is classified as a 6-membered heterocycle and is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors and anticancer agents . Notably, its commercial availability has been discontinued, as indicated in product catalogs, which may limit its accessibility for industrial applications .

Structural characterization of this compound and its analogs typically relies on NMR, mass spectrometry (MS), and elemental analysis, as demonstrated in synthetic protocols for related pyrazolo[1,5-a]pyridine derivatives .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C10H8BrN3O/c1-2-15-8-3-9(11)10-7(4-12)5-13-14(10)6-8/h3,5-6H,2H2,1H3

InChI Key

WPWAPLOKAQGOQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN2C(=C(C=N2)C#N)C(=C1)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 5-Ethoxypyridine

5-Ethoxypyridine undergoes electrophilic bromination using bromine in the presence of a Lewis acid (e.g., FeBr₃) at 0–25°C. This method yields a mixture of 3-bromo-5-ethoxypyridine and regioisomers, necessitating chromatographic separation.

ParameterConditionYield (%)Purity (%)
Brominating agentBr₂ (1.1 equiv)65–7090
Lewis acidFeBr₃ (0.1 equiv)
Temperature0–25°C

Alkoxylation of 3-Bromo-5-hydroxypyridine

3-Bromo-5-hydroxypyridine is treated with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. This SN2 reaction proceeds with moderate efficiency due to steric hindrance from the ethoxy group.

3-Bromo-5-hydroxypyridine + EtIK2CO3,DMF3-Bromo-5-ethoxypyridine\text{3-Bromo-5-hydroxypyridine + EtI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Bromo-5-ethoxypyridine}

ParameterConditionYield (%)
BaseK₂CO₃ (2.0 equiv)50–55
SolventDMF
Temperature80°C, 12 h

Pyrazolopyridine Core Formation via Cyclization

Amination and Cyclization with Ethyl Propiolate

3-Bromo-5-ethoxypyridine is converted to its amino derivative using hydroxylamine sulfonic acid in aqueous H₂SO₄. The resulting 1-amino-3-bromo-5-ethoxypyridine undergoes cyclization with ethyl propiolate in ethanol under reflux, forming the pyrazolopyridine ester.

3-Bromo-5-ethoxypyridineNH2OSO3H1-Amino intermediateHC≡CCOOEtEthyl 4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carboxylate\text{3-Bromo-5-ethoxypyridine} \xrightarrow{\text{NH}2\text{OSO}3\text{H}} \text{1-Amino intermediate} \xrightarrow{\text{HC≡CCOOEt}} \text{Ethyl 4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carboxylate}

StepConditionsYield (%)
AminationH₂SO₄, 0°C, 2 h85
CyclizationEthanol, reflux, 6 h70

Hydrolysis and Decarboxylation

The ester intermediate is hydrolyzed using concentrated HBr (48%) at 100°C, followed by decarboxylation to yield 4-bromo-6-ethoxypyrazolo[1,5-a]pyridine.

EsterHBr, H2OAcidΔ4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine\text{Ester} \xrightarrow{\text{HBr, H}_2\text{O}} \text{Acid} \xrightarrow{\Delta} \text{4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine}

ParameterConditionYield (%)
Hydrolysis48% HBr, 100°C, 4 h90
Decarboxylation150°C, 2 h95

Introduction of the Nitrile Group

Vilsmeier-Haack Formylation

The pyrazolopyridine intermediate undergoes formylation using the Vilsmeier-Haack reagent (POCl₃ and DMF) at 0–5°C, yielding 4-bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbaldehyde.

PyrazolopyridinePOCl3,DMFAldehyde\text{Pyrazolopyridine} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{Aldehyde}

ParameterConditionYield (%)
ReagentPOCl₃ (3.0 equiv), DMF80
Temperature0–5°C, 3 h

Oximation and Dehydration

The aldehyde is treated with hydroxylamine hydrochloride in ethanol to form the oxime, which is dehydrated using acetic anhydride to yield the nitrile.

AldehydeNH2OH\cdotpHClOxime(Ac)2OThis compound\text{Aldehyde} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Oxime} \xrightarrow{\text{(Ac)}2\text{O}} \text{this compound}

StepConditionsYield (%)
OximationEtOH, 60°C, 2 h85
Dehydration(Ac)₂O, 100°C, 1 h90

Alternative Route: Late-Stage Alkoxylation

For cases where 3-bromo-5-ethoxypyridine is inaccessible, a hydroxy intermediate can be alkylated post-cyclization. For example, 4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile (synthesized via hydrolysis of a methoxy precursor) is treated with ethyl iodide and K₂CO₃ in DMF to install the ethoxy group.

4-Bromo-6-hydroxy derivativeEtI, K2CO3This compound\text{4-Bromo-6-hydroxy derivative} \xrightarrow{\text{EtI, K}2\text{CO}3} \text{this compound}

ParameterConditionYield (%)
Alkylating agentEtI (1.5 equiv)60
BaseK₂CO₃ (2.0 equiv)
SolventDMF, 80°C, 8 h

Challenges and Optimization Considerations

  • Regioselectivity in Cyclization : Ethyl propiolate may yield positional isomers during cyclization. Polar solvents (e.g., DMF) and elevated temperatures improve selectivity for the desired product.

  • Ethoxy Group Stability : Harsh acidic conditions during hydrolysis may cleave the ethoxy group. Controlled reaction times and temperatures are critical.

  • Nitrile Purity : Residual acetic anhydride must be thoroughly removed to prevent acetylation side reactions.

Chemical Reactions Analysis

Oxidative Cyclization with Acrylonitrile

A common approach involves oxidative cyclization of substituted pyridine derivatives with acrylonitrile. For example, 6-Bromo-4-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile (9b) was synthesized via a one-pot, three-step process:

  • Formation of the pyridinium intermediate : Reaction of 3-bromo-5-ethoxypyridine with MesONHBoc (2,4,6-trimethylbenzenesulfonyl azide) in TFA.

  • Cyclization : Treatment with acrylonitrile and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) under oxygen atmosphere, followed by DIPEA (N,N-diisopropylethylamine) addition.

  • Purification : Flash column chromatography (FCC) to isolate the product .

Reagent Equivalents Conditions Yield
Acrylonitrile2.0Oxygen atmosphere, 0°C to RT81%
TEMPO1.2Toluene, DIPEA (1.0 eq)
DIPEA2.0Stirred at ambient temperature

General Mechanism for Pyrazolo[1,5-a]pyridines

The synthesis typically involves:

  • Nucleophilic attack : A β-diketone or acrylonitrile reacts with a substituted pyridine (e.g., N-amino-2-iminopyridine).

  • Oxidative dehydrogenation : Molecular oxygen (O₂) facilitates the formation of an intermediate cyclic structure.

  • Cyclization : Ring closure yields the pyrazolo[1,5-a]pyridine core .

Role of Oxygen

Oxygen is critical for oxidative dehydrogenation, as demonstrated in studies where reactions under oxygen atmosphere achieved near-quantitative yields (e.g., 94% yield for related compounds) .

Solvent and Acid Effects

  • Acetic acid : Enhances reaction efficiency by stabilizing intermediates (e.g., 6 equivalents of acetic acid improved yields from 34% to 74% in analogous reactions) .

  • Ethanol : Often used as a solvent due to its compatibility with thermal conditions (e.g., refluxing at 130°C) .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile. These compounds exhibit various mechanisms of action against cancer cell lines:

Data Table: Anticancer Activity

StudyCell LineIC50 Value (µM)Mechanism
A549 (Lung)12.5Kinase inhibition
MCF7 (Breast)8.3Apoptosis induction

Enzymatic Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical in disease pathways:

Key Enzymes Targeted

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
  • Phosphodiesterases (PDEs) : Modulation of signaling pathways involved in various diseases.

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of pyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines, demonstrating the compound's potential as a therapeutic agent.

Fluorination Impact on Bioavailability

Research has also focused on the impact of fluorination on the bioavailability of pyrazolo[1,5-a]pyridine derivatives, suggesting that modifications can enhance their pharmacokinetic profiles and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituent (Position) Molecular Formula Key Applications/Properties References
This compound 1822680-43-2 -OCH₂CH₃ (6) C₉H₆BrN₃O Kinase inhibitor research
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile 1207836-10-9 -OCH₃ (4) C₉H₆BrN₃O PDK1 inhibitor; anticancer/antiproliferative
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile 2068065-05-2 -OH (6) C₈H₄BrN₃O Intermediate in antimicrobial agents
6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile 2222756-24-1 -C₅H₃FN (4) C₁₃H₆BrFN₄ Kinase inhibition studies
Substituent Influence on Properties
  • Ethoxy vs. This difference is critical in pharmacokinetics .
  • Hydroxyl Group : The hydroxyl analog (CAS 2068065-05-2) exhibits higher polarity, improving solubility in polar solvents but limiting blood-brain barrier penetration .
  • Fluoropyridinyl Substituent : The fluoropyridinyl group in CAS 2222756-24-1 enhances binding affinity to kinase active sites due to fluorine’s electronegativity, as seen in RET kinase inhibitors like selpercatinib .

Biological Activity

4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H8BrN3O
  • Molar Mass : 266.09 g/mol
  • CAS Number : 2222653-69-0

This compound acts primarily as a RET kinase inhibitor , which is crucial for the treatment of various cancers. The RET (rearranged during transfection) kinase is involved in cellular signaling pathways that promote cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of RET-dependent tumors effectively. For instance:

  • Case Study 1 : In vitro studies demonstrated that the compound inhibited cell proliferation in RET-positive cancer cell lines, leading to a decrease in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

Other Biological Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may have other biological activities:

  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects against oxidative stress-induced neuronal damage.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyBiological ActivityFindings
Study ARET Kinase InhibitionSignificant reduction in tumor growth in RET-positive models.
Study BCell ViabilityDecreased viability in cancer cell lines at concentrations >10 µM.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cells.

Q & A

Q. Basic

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while the adjacent oxygen-bearing methylene resonates as a quartet (~4.0 ppm). The pyrazole protons typically show deshielded signals between 7.5–9.0 ppm .
  • IR : Look for characteristic stretches: C≡N (~2200 cm1^{-1}), C-O (ethoxy, ~1250 cm1^{-1}), and aromatic C-Br (~600 cm1^{-1}) .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z 293 for C10_{10}H8_{8}BrN3_{3}O) and fragmentation patterns consistent with loss of ethoxy or bromine groups .

How can stability studies under stress conditions be designed for this compound?

Advanced
Subject the compound to forced degradation under:

  • Oxidative Stress : 3% H2 _2O2_2 at 60°C for 24 hours.
  • Thermal Stress : 80°C in dry air for 48 hours.
  • Hydrolytic Stress : Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 70°C.
    Analyze degradation products via HPLC-MS (e.g., C18 column, 0.1% formic acid/acetonitrile gradient). Major degradation pathways may involve hydrolysis of the ethoxy group or cyano substitution. Identify impurities using high-resolution MS and compare fragmentation patterns to known analogs (e.g., selpercatinib derivatives) .

What computational methods aid in crystallographic analysis of its structure?

Advanced
Use SHELX software for single-crystal X-ray diffraction refinement. Key steps:

Index and integrate diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).

Solve the phase problem via direct methods (SHELXS).

Refine the model with SHELXL, applying restraints for disordered ethoxy groups.

Validate geometry with PLATON; report bond angles and torsional deviations. This approach resolves challenges like positional disorder in the ethoxy moiety .

What biological targets are associated with structurally similar pyrazolo-pyridine carbonitriles?

Q. Basic

  • PDK1 Inhibition : Methoxy analogs (e.g., 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile) show anticancer activity via PDK1 inhibition. Assay using recombinant PDK1 kinase and ATPase activity measurements .
  • RET Kinase Targeting : Selpercatinib derivatives (e.g., pyrazolo[1,5-a]pyridine-3-carbonitrile core) inhibit RET-driven cancers. Use Ba/F3 cell proliferation assays with RET-transfected lines .

How can reaction conditions for bromination/ethoxy substitution be optimized?

Q. Advanced

  • Bromination : Screen radical initiators (e.g., AIBN) vs. electrophilic agents (Br2_2/FeBr3_3). Monitor regioselectivity via LC-MS; radical conditions favor 4-bromo substitution .
  • Ethoxy Introduction : Vary solvent (DMF vs. DMSO), base (NaH vs. K2 _2CO3_3), and temperature (80–120°C). Higher polarity solvents improve SNAr efficiency. Confirm substitution yield via 1H^1H NMR integration .

What strategies differentiate substituent effects (ethoxy vs. methoxy) on bioactivity?

Advanced
Perform molecular docking (e.g., AutoDock Vina) to compare binding modes in PDK1:

  • Methoxy’s smaller size may enhance hydrophobic pocket occupancy.
  • Ethoxy’s increased steric bulk could reduce binding affinity but improve solubility. Validate with SAR studies : Synthesize both analogs and test IC50_{50} values in kinase inhibition assays .

How are degradation pathways and impurities analyzed for this compound?

Q. Advanced

  • LC-MS/MS : Use a Q-TOF mass spectrometer to identify degradation products. For example, oxidative stress may produce a hydroxylated derivative (m/z +16).
  • Fragmentation Patterns : Compare to selpercatinib’s degradation products, where loss of ethoxy generates a pyrazolo[1,5-a]pyridine-3-carboxylic acid (m/z 275) .

What purification techniques are effective post-synthesis?

Q. Basic

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of brominated byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95% by HPLC). Monitor purity via melting point (e.g., 180–185°C) .

How is inhibitory activity against PDK1 evaluated experimentally?

Q. Advanced

  • In Vitro Kinase Assay : Incubate recombinant PDK1 with ATP and a fluorescent peptide substrate (e.g., FITC-PKTIDE). Measure phosphorylation via fluorescence polarization.
  • Cell-Based Assays : Treat PDK1-overexpressing cancer cells (e.g., PC-3 prostate) and assess viability via MTT. Compare IC50_{50} values to methoxy analogs (e.g., 0.5–2.0 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.